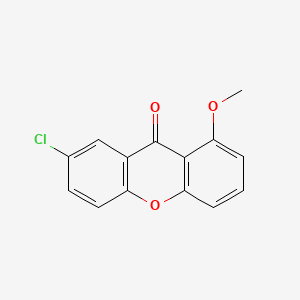
9H-Xanthen-9-one, 7-chloro-1-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 7-chloro-1-methoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens
Vorbereitungsmethoden
The synthesis of 9H-Xanthen-9-one, 7-chloro-1-methoxy- typically involves the use of specific starting materials and reaction conditions. One common method is the cyclization of appropriate polyphenol and salicylic acid derivatives in the presence of dehydrating agents like acetic anhydride . Industrial production methods may involve the use of catalysts such as zinc chloride or phosphoryl chloride to improve yield and reaction efficiency .
Analyse Chemischer Reaktionen
9H-Xanthen-9-one, 7-chloro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, altering the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Xanthen-9-one, 7-chloro-1-methoxy- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 7-chloro-1-methoxy- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
9H-Xanthen-9-one, 7-chloro-1-methoxy- can be compared with other xanthone derivatives such as:
7-Chloro-1-hydroxy-9H-xanthen-9-one: Similar in structure but with a hydroxyl group instead of a methoxy group.
3,6-Dimethoxy-9H-xanthen-9-one: Contains two methoxy groups and is used in the synthesis of fluorescein derivatives.
Mangiferin: A naturally occurring xanthone with significant pharmacological activities.
The uniqueness of 9H-Xanthen-9-one, 7-chloro-1-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
127731-71-9 |
|---|---|
Molekularformel |
C14H9ClO3 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
7-chloro-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H9ClO3/c1-17-11-3-2-4-12-13(11)14(16)9-7-8(15)5-6-10(9)18-12/h2-7H,1H3 |
InChI-Schlüssel |
FMFRGLHCZTYOQO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















